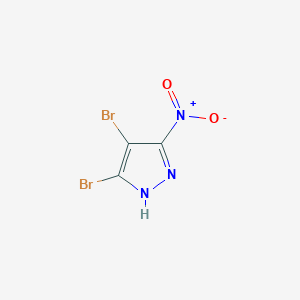

3,4-ジブロモ-5-ニトロ-1H-ピラゾール

概要

説明

4,5-dibromo-3-nitro-1H-pyrazole is a chemical compound with the linear formula C3H2BrN3O2 . It is a part of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . The cyclization of the latter with hydrazine hydrate in acetic acid affords the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .Molecular Structure Analysis

The molecular structure of 4,5-dibromo-3-nitro-1H-pyrazole is characterized by a 5-membered ring with two adjacent nitrogen atoms . The crystal structure of a similar compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, has been reported .Chemical Reactions Analysis

Pyrazole derivatives, including 4,5-dibromo-3-nitro-1H-pyrazole, can undergo various chemical reactions. For instance, they can react with excess ammonia and aliphatic amines in the presence of bases with NH-azoles, phenols, thiols, and triflouroethanol at mild conditions in water .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-dibromo-3-nitro-1H-pyrazole include a molecular weight of 270.87 . It has a melting point of 168-170°C and a predicted boiling point of 328.5±37.0 °C . The compound has a predicted density of 2.575±0.06 g/cm3 .科学的研究の応用

ビピラゾールの合成

“3,4-ジブロモ-5-ニトロ-1H-ピラゾール”は、1,4'-ビピラゾールの合成における出発物質として使用できます。 これらの化合物は、金属と複雑な構造を形成する配位化学における配位子としてなど、さまざまな用途があります。 .

触媒

ピラゾール誘導体は、触媒に使用されていることが知られています。 例えば、それらは、Amberlyst-70などの不均一系触媒を用いた環境に優しい合成プロセスに関与することができます。 .

医薬品研究

ピラゾール誘導体の抗うつ作用に関する研究があり、"3,4-ジブロモ-5-ニトロ-1H-ピラゾール"のような化合物に潜在的な医薬品用途を示唆しています。 .

配位化学

ピラゾール誘導体は、亜鉛などの金属と錯体を形成することができ、これは材料科学における潜在的な用途を持つ新しい結晶構造の形成につながる可能性があります。 .

がん研究

一部のピラゾール誘導体は、がん細胞のアポトーシスを誘導する能力について研究されており、がん治療研究における可能な用途を示唆しています。 .

Safety and Hazards

将来の方向性

The future directions for 4,5-dibromo-3-nitro-1H-pyrazole could involve further exploration of its synthesis, properties, and potential applications. For instance, a recent study described a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole . This could open up new possibilities for the synthesis and functionalization of pyrazole derivatives.

作用機序

Pharmacokinetics

Some properties can be inferred from its physicochemical properties . The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

特性

IUPAC Name |

3,4-dibromo-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDUHJKOCRBBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547293 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104599-37-3 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)